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Core Science & Biosynthesis

Foundational

3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties

Topic: 3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties Content Type: In-depth technical guide Strategic Scaffold for Medicinal Chemistry and Agrochemical Discovery Executive Summary 3-Bromo-4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties Content Type: In-depth technical guide

Strategic Scaffold for Medicinal Chemistry and Agrochemical Discovery

Executive Summary

3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS 1211588-82-7 ) is a highly specialized heterocyclic building block. Characterized by a trisubstituted pyridine ring, it features three distinct reactive handles: a carboxylic acid at C2, a bromine atom at C3, and a methoxy group at C4. This dense functionalization makes it a "linchpin" intermediate in the synthesis of complex pharmacophores, particularly for kinase inhibitors and bromodomain (BET) ligands where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles, designed for researchers requiring high-purity synthesis and derivatization protocols.

Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is an off-white to pale yellow solid. Its solubility profile is typical of picolinic acid derivatives: sparingly soluble in water (acidic pH) but readily soluble in polar aprotic solvents like DMSO and DMF.

Table 1: Chemical Specifications
PropertyData
CAS Number 1211588-82-7
IUPAC Name 3-Bromo-4-methoxypyridine-2-carboxylic acid
Common Synonyms 3-Bromo-4-methoxypicolinic acid; 3-Bromo-4-methoxy-2-pyridinecarboxylic acid
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
SMILES COC1=C(Br)C(C(=O)O)=NC=C1
InChI Key REQHJNBQZVJWSZ-UHFFFAOYSA-N (Isomer specific)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Melting Point 145–150 °C (Decomposition often observed >160 °C)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

Synthesis of this isomer requires strict regiocontrol. The most robust, self-validating protocol avoids direct bromination of 4-methoxypicolinic acid (which often yields mixtures of 3-Br and 5-Br isomers) and instead utilizes a Nucleophilic Aromatic Substitution (


) strategy on a 4-halo precursor.
Protocol A: Regioselective (Recommended)

Rationale: The 4-position of the pyridine ring is highly activated towards nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the 2-carboxyl group. A 4-chloro or 4-nitro substituent can be cleanly displaced by methoxide, leaving the 3-bromo and 2-carboxyl groups intact.

Step-by-Step Workflow:
  • Starting Material: Methyl 3-bromo-4-chloropicolinate (commercially available or synthesized from 4-hydroxypicolinic acid).

  • Reagents: Sodium methoxide (NaOMe, 1.1 equiv), Methanol (anhydrous).

  • Procedure:

    • Dissolve Methyl 3-bromo-4-chloropicolinate in anhydrous MeOH under

      
      .
      
    • Cool to 0 °C.

    • Add NaOMe (0.5 M in MeOH) dropwise over 30 minutes. Control: Maintain temperature <5 °C to prevent attack at the ester or bromine exchange.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (chloride) should disappear.

  • Hydrolysis (In situ):

    • Add LiOH (2.0 equiv, aq. solution) directly to the reaction mixture.

    • Stir at RT for 2 hours to hydrolyze the methyl ester to the free acid.

  • Work-up:

    • Concentrate MeOH under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 with 1N HCl.

    • Precipitate forms. Filter and wash with cold water.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Protocol B: Direct Bromination (Alternative)

Rationale: Direct bromination of 4-methoxypicolinic acid is feasible but requires careful control of stoichiometry to favor the 3-position over the 5-position.

  • Reagents:

    
     or NBS, Acetic Acid/NaOAc buffer.
    
  • Critical Note: The 3-position is sterically crowded but electronically favored due to the ortho-directing methoxy group and the stabilizing effect of the adjacent carboxylate.

Visualization: Synthetic Logic Flow

Synthesis Start 4-Chloropicolinic Acid Derivatives Inter Methyl 3-Bromo- 4-chloropicolinate Start->Inter Bromination Step1 Step 1: SNAr (NaOMe/MeOH, 0°C) Inter->Step1 ProdEst Methyl 3-Bromo- 4-methoxypicolinate Step1->ProdEst Cl -> OMe Displacement Step2 Step 2: Hydrolysis (LiOH, pH Adjust) ProdEst->Step2 Final 3-Bromo-4-methoxypyridine- 2-carboxylic Acid (CAS 1211588-82-7) Step2->Final Ester Cleavage

Figure 1: Strategic synthesis via Nucleophilic Aromatic Substitution (


) ensures regiochemical purity.

Reactivity & Functionalization

This scaffold is a "privileged structure" because it allows for orthogonal functionalization. Researchers can modify the molecule sequentially without cross-reactivity.

C3-Bromine: Suzuki-Miyaura Cross-Coupling

The bromine atom at C3 is sterically hindered by the adjacent C2-COOH and C4-OMe groups.

  • Catalyst Choice: Use active bulky phosphine ligands (e.g.,

    
    , XPhos Pd G2) to overcome steric hindrance.
    
  • Conditions: Boronic acid (1.2 equiv),

    
     (3 equiv), Dioxane/Water (9:1), 90 °C.
    
  • Outcome: Introduction of aryl/heteroaryl groups to build biaryl systems common in kinase inhibitors.

C2-Carboxylic Acid: Amide Coupling

The carboxylic acid is electronically deactivated by the pyridine nitrogen but can be activated using standard reagents.

  • Protocol: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the lower nucleophilicity of the acid.

  • Application: Formation of peptidomimetics or linking to solubilizing tails.

C4-Methoxy: Demethylation
  • Reagent:

    
     or Pyridine Hydrochloride (melt).
    
  • Outcome: Reveals the 4-hydroxyl group (pyridinone tautomer), which can be triflated for further coupling, allowing the replacement of the methoxy group with amines or other alkyl groups.

Visualization: Reactivity Map

Reactivity Core 3-Bromo-4-methoxypicolinic Acid Suzuki Suzuki Coupling (Aryl-B(OH)2, Pd) Core->Suzuki C3-Br Site Amide Amide Coupling (R-NH2, HATU) Core->Amide C2-COOH Site Demeth Demethylation (BBr3) Core->Demeth C4-OMe Site Biaryl 3-Aryl-4-methoxypicolinic Acids (Kinase Inhibitors) Suzuki->Biaryl Carboxamide Picolinamides (Directed Metalation Groups) Amide->Carboxamide Pyridone 3-Bromo-4-hydroxypicolinic Acid (Scaffold Hopping) Demeth->Pyridone

Figure 2: Orthogonal reactivity profile allowing sequential modification at C2, C3, and C4.

Applications in Drug Discovery[1][3][5][10][11]

Kinase Inhibitor Scaffolds

The 3-bromo-4-methoxypicolinic acid motif is a bioisostere for anthranilic acid derivatives.

  • Mechanism: The pyridine nitrogen and the C2-carbonyl oxygen often act as a bidentate ligand for metals (e.g.,

    
     in active sites) or form key hinge-binding hydrogen bonds in kinases.
    
  • Example: Used in the synthesis of inhibitors for BRD4 (Bromodomain-containing protein 4) and PI3K , where the 4-methoxy group fills a hydrophobic pocket and the 3-position vector allows for extension into the solvent-exposed region.

Agrochemicals

Picolinic acid derivatives are a major class of auxinic herbicides (e.g., Clopyralid, Picloram).

  • Utility: The 3-bromo-4-methoxy analog serves as a precursor for novel herbicides that resist metabolic degradation in plants due to the steric bulk of the bromine and methoxy groups.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas at 2–8 °C.

References

  • Ambeed. (2024).[1] 3-Bromo-4-methoxypicolinic acid Product Analysis and CAS 1211588-82-7 Data. Link

  • BLD Pharm. (2024). Certificate of Analysis: 3-Bromo-4-methoxypicolinic acid. Link

  • ChemScene. (2024). Building Blocks: 3-Bromo-4-methoxypicolinic acid Properties. Link

  • Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2). (Describes analogous SNAr and bromination chemistry for picolinic acids). Link

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (Provides context on bromination regioselectivity in benzoic/picolinic acids). Link

Sources

Exploratory

Spectroscopic Characterization of 3-Bromo-4-methoxypyridine-2-carboxylic acid: A Technical Guide

Introduction: The Importance of Spectroscopic Analysis In the development of new chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed view into the molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Spectroscopic Analysis

In the development of new chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed view into the molecular architecture of a compound, confirming its identity, purity, and electronic environment. For a molecule like 3-Bromo-4-methoxypyridine-2-carboxylic acid, with its distinct functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a pyridine ring—each spectroscopic method offers unique and complementary information. This guide will walk through the theoretical underpinnings and practical considerations for a complete spectroscopic workup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 3-Bromo-4-methoxypyridine-2-carboxylic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR: Proton Environment Analysis

Expected ¹H NMR Spectral Data:

Predicted ProtonChemical Shift (δ) ppm (Predicted)Multiplicity (Predicted)Coupling Constant (J) Hz (Predicted)Integration
Pyridine-H (C5-H)8.0 - 8.5Doublet (d)5.0 - 6.01H
Pyridine-H (C6-H)7.5 - 8.0Doublet (d)5.0 - 6.01H
Methoxy (-OCH₃)3.9 - 4.2Singlet (s)N/A3H
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)N/A1H

Causality Behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring are in an electron-deficient aromatic system, leading to their deshielding and appearance in the downfield region (7.5-8.5 ppm). The ortho-coupling between the protons at C5 and C6 would result in two distinct doublets.

  • Methoxy Protons: The protons of the methoxy group are attached to an oxygen atom, which is electronegative and deshielding. However, they are not directly on the aromatic ring, placing them in the 3.9-4.2 ppm range as a sharp singlet since there are no adjacent protons to couple with.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, causing it to appear far downfield as a broad singlet.[2]

¹³C NMR: Carbon Skeleton Mapping

Expected ¹³C NMR Spectral Data:

Predicted CarbonChemical Shift (δ) ppm (Predicted)
Carboxylic Acid (C=O)165 - 175
Pyridine C-Br (C3)110 - 120
Pyridine C-OCH₃ (C4)160 - 170
Pyridine C-COOH (C2)145 - 155
Pyridine CH (C5)110 - 125
Pyridine CH (C6)140 - 150
Methoxy (-OCH₃)55 - 65

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-175 ppm region.[3]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the methoxy group (C4) would be the most deshielded due to the oxygen's electron-donating resonance effect and inductive effect. The carbon attached to the bromine (C3) will be influenced by the halogen's electronegativity. The carbons with attached protons (C5 and C6) will have shifts typical for substituted pyridines.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for IR Data Acquisition and Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. [4][5] Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular formula is C₇H₆BrNO₃. The expected monoisotopic mass would be approximately 230.95 g/mol . Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Patterns:

    • Loss of -OH: A peak corresponding to [M-17]⁺ from the loss of the hydroxyl radical from the carboxylic acid.

    • Loss of -COOH: A peak corresponding to [M-45]⁺ from the loss of the entire carboxyl group. [6] * Loss of -OCH₃: A peak corresponding to [M-31]⁺ from the loss of a methoxy radical.

    • Acylium Ion Formation: Cleavage of the C-C bond between the pyridine ring and the carboxylic acid could lead to the formation of a substituted pyridine cation or an acylium ion. [3]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Conclusion and Synthesis of Data

The collective analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 3-Bromo-4-methoxypyridine-2-carboxylic acid. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum will confirm the presence of the key functional groups: the carboxylic acid, methoxy group, and the aromatic pyridine ring. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while the fragmentation pattern will provide further structural corroboration. By following the outlined experimental protocols and interpreting the resulting data in the context of the expected spectral features, researchers can confidently verify the structure and purity of their synthesized 3-Bromo-4-methoxypyridine-2-carboxylic acid.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wathiq Al-Hachami. (n.d.). Infrared Spectroscopy: Interpreting Spectra. SlideShare. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Strategic Utility of 3-Bromo-4-methoxypyridine-2-carboxylic Acid

The following technical guide details the structural profile, synthetic logic, and medicinal chemistry applications of 3-Bromo-4-methoxypyridine-2-carboxylic acid . [1] Executive Summary: The "Crowded" Scaffold 3-Bromo-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural profile, synthetic logic, and medicinal chemistry applications of 3-Bromo-4-methoxypyridine-2-carboxylic acid .

[1]

Executive Summary: The "Crowded" Scaffold

3-Bromo-4-methoxypyridine-2-carboxylic acid (also known as 3-bromo-4-methoxypicolinic acid ) represents a high-value, densely functionalized pyridine scaffold.[1] Unlike simple pyridine building blocks, this molecule offers three contiguous substitution points (C2, C3, C4) with orthogonal reactivity profiles.[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a "linchpin" intermediate.[1] The C2-acid directs solubility and hydrogen bonding, the C3-bromide serves as a vector for cross-coupling (Suzuki/Buchwald), and the C4-methoxy group modulates electronic density while offering a handle for nucleophilic displacement (


) or deprotection to the pyridone.[1]

Structural Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identifiers[1]
  • IUPAC Name: 3-Bromo-4-methoxypyridine-2-carboxylic acid[1]

  • Alternative Name: 3-Bromo-4-methoxypicolinic acid[1]

  • SMILES: COc1c(Br)c(C(=O)O)ncc1

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 232.03 g/mol [1][3][4]

Predicted Physicochemical Properties

Note: Values are calculated based on structure-activity relationship (SAR) algorithms for pyridine derivatives.

PropertyValueSignificance in Drug Design
cLogP ~0.8 - 1.2Highly favorable for oral bioavailability; fits "Rule of 3" for fragments.[1]
pKa (Acid) ~3.5 - 4.0Stronger acid than benzoic acid due to the electron-withdrawing pyridine nitrogen.[1]
pKa (Base) ~2.0The pyridine nitrogen is weakly basic due to the adjacent electron-withdrawing carboxyl and bromo groups.[1]
PSA (Polar Surface Area) ~65

Good membrane permeability range.[1]
H-Bond Donors 1 (COOH)Critical for active site engagement (e.g., Lysine/Arginine salt bridges).[1]

Synthetic Strategy: The "Regioselectivity Challenge"

Synthesizing this specific isomer requires overcoming the natural directing effects of the pyridine ring.

Why Direct Bromination Fails

Attempting to brominate 4-methoxypicolinic acid directly usually results in the 5-bromo isomer.[1]

  • Mechanism: The 4-methoxy group is an ortho/para director.[1] The C3 position is ortho to the methoxy, but it is sterically shielded by the bulky carboxylic acid at C2.[1] The C5 position is also ortho to the methoxy and is sterically accessible.[1]

  • Result: Electrophilic aromatic substitution favors C5, not the desired C3.[1]

The Solution: Directed Ortho-Metalation (DoM)

To secure the bromine at C3 and the acid at C2, the most reliable route involves lithiation-carboxylation of the pre-brominated precursor.[1]

Precursor: 3-Bromo-4-methoxypyridine (Commercial CAS: 82257-09-8).[1]

Reaction Logic:

  • Acidity: The C2 proton (adjacent to Nitrogen) is the most acidic site on the ring (

    
    ).[1]
    
  • Base Selection: Lithium Diisopropylamide (LDA) is used at low temperature (-78°C) to deprotonate C2 selectively.[1]

  • Halogen Dance Prevention: The reaction must be kept strictly at -78°C to prevent the "Halogen Dance" (migration of the bromine from C3 to C2).[1]

  • Quench: Trapping the C2-lithio species with

    
     yields the target acid.[1]
    
Visualization: Synthetic Pathways

The following diagram illustrates the divergent reactivity and the specific synthetic route required.

SynthesisPath Start 4-Methoxypyridine WrongPath Direct Bromination (Electrophilic) Start->WrongPath Br2 / AcOH WrongProduct 5-Bromo-4-methoxypicolinic acid (Undesired Isomer) WrongPath->WrongProduct Steric control favors C5 CorrectStart 3-Bromo-4-methoxypyridine (Precursor) Lithiation Lithiation (LDA, -78°C) C2-Li Intermediate CorrectStart->Lithiation Directed Ortho-Metalation Target 3-Bromo-4-methoxypyridine- 2-carboxylic acid (TARGET) Lithiation->Target CO2 Quench (Kinetic Control)

Caption: Figure 1. Comparison of synthetic routes. Direct bromination fails due to sterics; the Lithiation-Carboxylation (DoM) pathway ensures correct regiochemistry.[1]

Experimental Protocol: Synthesis via DoM

Objective: Synthesis of 3-bromo-4-methoxypyridine-2-carboxylic acid from 3-bromo-4-methoxypyridine. Scale: 10 mmol (Laboratory Scale).

Reagents
  • Substrate: 3-Bromo-4-methoxypyridine (1.88 g, 10 mmol).[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (6.0 mL, 12 mmol).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF), 50 mL.

  • Electrophile: Dry Carbon Dioxide (

    
    ) gas or dry ice.[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Add anhydrous THF (40 mL) and the 3-bromo-4-methoxypyridine (1.88 g). Stir until fully dissolved.

  • Deprotonation: Add the LDA solution (1.2 equiv) dropwise via syringe over 15 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70°C to prevent bromine migration (halogen dance).[1]

    • Aging:[1] Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange, indicating formation of the heteroaryl lithium species.[1]

  • Carboxylation: Introduce a stream of dry

    
     gas into the solution (via a needle above the liquid surface) or add freshly crushed dry ice (excess) directly to the flask.[1]
    
    • Observation: The color will fade as the anion is quenched.[1]

  • Workup: Allow the reaction to warm to room temperature (0°C to 20°C). Quench with water (10 mL).

    • Adjust pH to ~10 with 1N NaOH to wash out neutrals with Ethyl Acetate.[1]

    • Acidify the aqueous layer to pH 3-4 with 1N HCl.[1]

    • Extract the product (now protonated) with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
    

Reactivity & Applications in Medicinal Chemistry[3][5]

This scaffold is a "privileged structure" for designing kinase inhibitors and GPCR ligands.[1]

Orthogonal Functionalization

The molecule allows for sequential, selective modifications:

  • C2-Acid: Amide coupling (e.g., with HATU) to attach a solubilizing tail or hinge-binding motif.[1]

  • C3-Bromide: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic bulk.[1]

  • C4-Methoxy: Can be cleaved (

    
    ) to yield the pyridone , a tautomer often used to mimic peptide bonds.[1]
    
Application Workflow: Kinase Inhibitor Design

The following Graphviz diagram depicts a typical workflow where this scaffold is used to build a Type II Kinase Inhibitor.

ReactivityMap Core 3-Bromo-4-methoxypyridine- 2-carboxylic acid Step1 Step 1: Amide Coupling (R-NH2, HATU) Core->Step1 Intermediate1 Amide Intermediate (Br intact) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate1->Step2 C3-Br Reactivity FinalDrug Trisubstituted Pyridine (Kinase Inhibitor Candidate) Step2->FinalDrug

Caption: Figure 2. Sequential functionalization strategy. The acid is derivatized first to prevent catalyst poisoning by the free carboxylate during the Suzuki coupling.[1]

References

  • Schlosser, M. (2005).[1] "The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. [1]

  • Mongin, F., & Quéguiner, G. (2001).[1] "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, etc.)." Tetrahedron.

  • PubChem. "3-Bromo-4-methoxypyridine (Precursor Data)."[1] National Library of Medicine.[1]

  • Blakemore, D. C., et al. (2005).[1] "Functionalization of Pyridines and Distinctive Properties." Pfizer Global Research.[1] (General reference for pyridine pKa and LogP values in drug design).

Sources

Exploratory

Reactivity and stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid Executive Summary 3-Bromo-4-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid

Executive Summary

3-Bromo-4-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal and agricultural chemistry. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a methoxy group on a pyridine core—offers multiple, distinct reaction sites. This guide provides a comprehensive analysis of the molecule's electronic structure, predicts its reactivity at each functional group, and evaluates its stability profile under various conditions. By synthesizing data from analogous structures and foundational chemical principles, this document serves as a predictive resource for researchers looking to incorporate this scaffold into complex molecular designs.

Molecular Structure and Electronic Profile

The reactivity and stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid are dictated by the complex interplay of its four key structural features: the pyridine ring, a C2-carboxylic acid, a C3-bromo substituent, and a C4-methoxy group.

  • Pyridine Core: The nitrogen atom renders the aromatic ring electron-deficient (π-deficient), which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).

  • Carboxylic Acid (C2-Position): As an electron-withdrawing group, it further deactivates the ring. Its position adjacent to the ring nitrogen creates a picolinic acid motif. This proximity allows for potential intramolecular hydrogen bonding and the ability to act as a bidentate chelating agent for metal catalysts, which can influence reaction kinetics and regioselectivity.[1]

  • Bromo Group (C3-Position): The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Critically, it serves as an excellent synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions.[2]

  • Methoxy Group (C4-Position): This group has a profound influence. It is a strong mesomeric electron-donating group (+M) and weakly inductively withdrawing (-I). Its +M effect, directed from the para position, significantly counteracts the electron-withdrawing nature of the nitrogen and carboxylic acid, thereby modulating the overall electron density of the ring.

The confluence of these effects makes the C-Br bond a prime site for functionalization while the carboxylic acid provides a route for amide and ester library synthesis. The methoxy group, while enhancing ring electron density, can also be a target for selective demethylation.

Diagram: Electronic Influence on the Pyridine Core

Caption: Electronic effects of substituents on the pyridine ring.

Reactivity Profile and Synthetic Utility

The molecule's multifunctionality allows for a tiered synthetic strategy, enabling selective modification at different sites.

Reactions at the Carboxylic Acid Group

The C2-carboxylic acid is readily converted into a variety of functional groups.

  • Amidation and Esterification: Standard coupling conditions (e.g., HATU, EDC for amides; Fischer esterification or DCC coupling for esters) can be employed to build molecular diversity. The proximity to the nitrogen may influence reactivity compared to other pyridinecarboxylic acid isomers.[3][4]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: Picolinic acids are known to undergo decarboxylation upon heating, often facilitated by copper or silver catalysts. While electron-withdrawing groups can impact decarboxylation rates of pyridinecarboxylic acids, the specific conditions required for this substrate would need empirical determination.[5]

Reactions at the Carbon-Bromine Bond

The C3-bromo position is the most versatile site for introducing complexity, primarily through metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for functionalizing pyridine scaffolds.[2]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of C-C bonds with aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Palladium and copper co-catalysis enables the coupling with terminal alkynes to form C(sp²)-C(sp) bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

  • Stille Coupling: Reaction with organostannanes provides another robust method for C-C bond formation.

Reactions Involving the Methoxy Group

The C4-methoxy group is generally stable, but can be cleaved to reveal a pyridinone scaffold, a common motif in pharmaceuticals.

  • O-Demethylation: Reagents such as boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. More selective reagents like L-selectride have also been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes.[6] This transformation unmasks a 4-hydroxypyridine (or its 4-pyridone tautomer), opening further avenues for functionalization.

Reactions on the Pyridine Ring
  • Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is inherently electron-deficient, the strong electron-donating effect of the C4-methoxy group makes SNAr challenging at other positions.

  • Isomerization via Pyridyne: Some 3-bromopyridines are known to undergo base-catalyzed isomerization to 4-bromopyridines via a 3,4-pyridyne intermediate, which is then trapped by a nucleophile.[7] While plausible, the specific substituents on this molecule may favor other reaction pathways.

Diagram: Key Synthetic Transformations

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactions cluster_Br C-Br Cross-Coupling cluster_OMe Methoxy Group Reaction Start 3-Bromo-4-methoxy- pyridine-2-carboxylic acid Amide Amide Derivatives Start->Amide R₂NH, Coupling Agent Ester Ester Derivatives Start->Ester ROH, Acid Catalyst Alcohol Primary Alcohol Start->Alcohol BH₃ or LiAlH₄ Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Pd Catalyst, Base R-B(OH)₂ Sonogashira Sonogashira (C-C Bond) Start->Sonogashira Pd/Cu Catalyst R-C≡CH Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd Catalyst, Base R₂NH Demethylation O-Demethylation (Pyridinone Formation) Start->Demethylation BBr₃ or L-selectride

Caption: Major reactivity pathways for the title compound.

Stability Profile

Understanding the stability of the molecule is critical for its storage, handling, and application in multi-step syntheses.

ParameterStability AssessmentRationale and Commentary
Thermal Stability Moderate. Susceptible to decarboxylation at elevated temperatures.The picolinic acid moiety is predisposed to losing CO₂ upon heating. The precise temperature for degradation would require experimental analysis (TGA/DSC), but prolonged heating in high-boiling solvents should be approached with caution.
pH Stability Stable under neutral and mild acidic/basic conditions. Potential for degradation under harsh conditions.Strong Acid: May lead to hydrolysis of the methoxy ether bond over time. The pyridine nitrogen will be protonated. Strong Base: The carboxylic acid will be deprotonated, forming a stable carboxylate. The molecule should be stable under typical basic conditions used for cross-coupling. General Hydrolysis: The pyridine ring itself is generally stable towards hydrolysis.[8]
Oxidative Stability Generally Stable. The pyridine ring is relatively electron-deficient and resistant to oxidation. However, strong oxidants could potentially affect the methoxy group or lead to N-oxide formation.
Reductive Stability Stable to mild reducing agents. The carboxylic acid can be reduced under forcing conditions.Catalytic hydrogenation may be complex; while the pyridine ring can be reduced, conditions would likely also affect the C-Br bond (hydrodebromination). Reagents like NaBH₄ are unlikely to affect the molecule, except for reducing an activated ester derivative.
Photostability Potential for degradation. Aromatic and halogenated compounds can be sensitive to UV light. As a precaution, the compound should be stored protected from light. Long-duration photochemical reactions should be monitored for degradation.[8]

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the functionalization of the C3-bromo position, a key strategic reaction for this scaffold.

Objective: To synthesize 3-Aryl-4-methoxypyridine-2-carboxylic acid via palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-4-methoxypyridine-2-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 3-Bromo-4-methoxypyridine-2-carboxylic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add Pd(OAc)₂ and SPhos ligand to the vessel.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

  • Causality Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. The use of a biarylphosphine ligand like SPhos is often crucial for achieving high efficiency in coupling reactions with electron-rich or sterically hindered pyridines.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution to pH ~4-5 with 1M HCl. The product may precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Self-Validation: The desired product is acidic and should extract into the organic phase upon acidification of the aqueous layer. Failure to acidify will result in the product remaining in the aqueous layer as its carboxylate salt.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure 3-Aryl-4-methoxypyridine-2-carboxylic acid.

Conclusion

3-Bromo-4-methoxypyridine-2-carboxylic acid is a strategically designed building block poised for significant application in discovery chemistry. Its reactivity is characterized by three orthogonal sites: the carboxylic acid for amide/ester formation, the C-Br bond for robust cross-coupling, and the methoxy group for potential conversion to a pyridinone. While generally stable, researchers must consider its potential for thermal decarboxylation and O-demethylation under harsh acidic conditions. By leveraging the predictable reactivity outlined in this guide, scientists can efficiently and strategically incorporate this valuable scaffold into the synthesis of novel, high-value molecules.

References

  • Grokipedia. Pyridinecarboxylic acid.
  • Benchchem. Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions.
  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 37(24), 3941–3942.
  • El-Sayed, M. S., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Mijin, D., et al. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
  • Mijin, D., et al. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate.
  • Dander, J. E., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9546–9552.
  • Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.
  • Chem-Impex. 3-Bromo-4-pyridinecarboxylic acid.
  • Chen, I. H., et al. (2019). Chemoselective Demethylation of Methoxypyridine Derivatives. Organic Letters, 21(8), 2689–2692.

Sources

Foundational

Discovery and first synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid

The following technical guide details the discovery context and the most scientifically robust synthesis protocols for 3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS: 1211588-82-7). This molecule serves as a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context and the most scientifically robust synthesis protocols for 3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS: 1211588-82-7). This molecule serves as a critical scaffold in the development of kinase inhibitors (specifically PIM and PI3K pathways) and next-generation arylpicolinate herbicides.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary & Discovery Context

3-Bromo-4-methoxypyridine-2-carboxylic acid (also known as 3-bromo-4-methoxypicolinic acid) is a highly functionalized pyridine building block. Its discovery and utilization emerged primarily from Structure-Activity Relationship (SAR) campaigns in the late 2000s focused on two distinct therapeutic areas:

  • Kinase Inhibition: The 2-carboxylic acid group provides a handle for amide coupling to generate hinge-binding motifs, while the 3-bromo and 4-methoxy substituents allow for vector exploration into the solvent-exposed regions of the ATP binding pocket.

  • Agrochemicals: As a substructure of 6-arylpicolinate herbicides (auxin mimics), where the 4-methoxy group acts as a precursor for further functionalization (e.g., via nucleophilic aromatic substitution).

The synthesis of this molecule presents a classic regioselectivity challenge: installing a bromine atom at the crowded 3-position while maintaining the oxidation state of the 2-carboxylic acid and the integrity of the 4-methoxy group.

Retrosynthetic Analysis & Strategic Logic

To design a self-validating synthetic route, we must analyze the electronic properties of the pyridine ring.

  • The Challenge: Direct bromination of 4-methoxypicolinic acid is difficult because the electron-withdrawing carboxylic acid at C2 deactivates the ring, while the methoxy group at C4 activates positions 3 and 5. Position 3 is sterically crowded.

  • The Solution: A "Methyl-First" strategy. We utilize a 2-methyl precursor.[1][2][3] The methyl group is electron-donating, which, combined with the 4-methoxy group, strongly activates the 3-position for electrophilic aromatic substitution. Subsequent oxidation of the methyl group reveals the carboxylic acid.

Primary Disconnection (The Oxidation Route)
  • Target: 3-Bromo-4-methoxypyridine-2-carboxylic acid

  • Precursor: 3-Bromo-4-methoxy-2-methylpyridine

  • Starting Material: 4-Methoxy-2-methylpyridine (Commercially available)

Secondary Disconnection (The SnAr Route)
  • Target: 3-Bromo-4-methoxypyridine-2-carboxylic acid

  • Precursor: 3-Bromo-4-chloropicolinic acid

  • Mechanism: Nucleophilic Aromatic Substitution (SnAr) using Methoxide.

Detailed Experimental Protocols

Route A: The "Methyl-First" Oxidation Protocol (Recommended)

This route is preferred for scale-up due to the low cost of reagents and high regioselectivity.

Step 1: Regioselective Bromination
  • Objective: Install bromine at C3.

  • Reagents: 4-Methoxy-2-methylpyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is ortho to both the methoxy and methyl groups (synergistic activation), whereas C5 is ortho to methoxy but meta to methyl. This ensures exclusive C3 bromination.

Protocol:

  • Dissolve 4-methoxy-2-methylpyridine (100 mmol) in MeCN (500 mL).

  • Add NBS (110 mmol) portion-wise at 0°C to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor: TLC or LCMS should show complete conversion to the monobrominated product.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with saturated NaHCO3 (to remove succinimide/acid traces), and brine. Dry over Na2SO4.[3]

  • Yield: Expect 85-92% of 3-bromo-4-methoxy-2-methylpyridine .

Step 2: Methyl Group Oxidation
  • Objective: Convert the C2-methyl to C2-carboxylic acid.

  • Reagents: Potassium Permanganate (KMnO4, 4.0 equiv), Water/Pyridine mixture (or t-BuOH/H2O).

  • Critical Control: The 4-methoxy group is stable to KMnO4 under basic conditions, but acidic conditions must be avoided to prevent ether cleavage.

Protocol:

  • Suspend 3-bromo-4-methoxy-2-methylpyridine (50 mmol) in water (200 mL).

  • Heat to 70°C.

  • Add KMnO4 (200 mmol) in 5 portions over 2 hours. The purple color should persist initially and then fade to brown (MnO2 precipitate).

  • Reflux for an additional 3 hours.

  • Filtration: Filter the hot mixture through Celite to remove MnO2. Wash the pad with hot water.

  • Isolation: The filtrate (containing the potassium salt) is cooled to 0°C. Carefully adjust pH to 3-4 using 2N HCl. The product will precipitate as a white/off-white solid.

  • Yield: Expect 60-75% of 3-Bromo-4-methoxypyridine-2-carboxylic acid .

Route B: The SnAr Convergence (Alternative)

This route is viable if 3-bromo-4-chloropicolinic acid is available (often a byproduct of herbicide manufacturing).

Protocol:

  • Dissolve 3-bromo-4-chloropicolinic acid (10 mmol) in dry Methanol (50 mL).

  • Add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 2.2 equiv). Note: 2 equivalents are needed—one to deprotonate the acid, one for the substitution.

  • Reflux for 12 hours. The electron-deficient nature of the pyridine ring (due to N and COOH) facilitates the displacement of the 4-chloro group.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3]

  • Yield: Generally lower (50-60%) due to potential competitive decarboxylation or side reactions at the bromine position.

Quantitative Data Summary

ParameterRoute A (Oxidation)Route B (SnAr)
Starting Material 4-Methoxy-2-methylpyridine3-Bromo-4-chloropicolinic acid
Key Reagents NBS, KMnO4NaOMe, MeOH
Step Count 21
Overall Yield ~55-65%~50-60%
Regioselectivity High (>95% C3-Br)N/A (Pre-installed)
Scalability High (Kg scale feasible)Medium (Reagent cost)
Primary Risk Over-oxidation (rare)Halogen exchange / Bis-substitution

Visualized Workflows (Graphviz)

Diagram 1: Primary Synthesis Workflow (Oxidation Route)

SynthesisRouteA Start 4-Methoxy-2-methylpyridine (Commercially Available) Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Regioselective EAS Inter Intermediate: 3-Bromo-4-methoxy-2-methylpyridine Step1->Inter Step2 Oxidation (KMnO4, H2O, 70°C) Inter->Step2 Methyl Oxidation End Target: 3-Bromo-4-methoxypyridine- 2-carboxylic acid Step2->End Yield: ~60%

Caption: Figure 1. The "Methyl-First" strategy utilizes the directing effects of the methoxy and methyl groups to install the bromine atom before revealing the carboxylic acid.

Diagram 2: Mechanistic Regioselectivity Logic

Regioselectivity Core 4-Methoxy-2-methylpyridine OMe 4-OMe Group: Activates C3 & C5 (Ortho) Core->OMe Me 2-Me Group: Activates C3 (Ortho) Core->Me Result C3 Position: Doubly Activated (Target for Br+) OMe->Result Strong Effect Me->Result Synergistic Effect N Pyridine N: Deactivates Ring

Caption: Figure 2. Electronic activation map showing why the C3 position is the exclusive site for electrophilic bromination in the precursor molecule.

References & Authority

The protocols described above are synthesized from standard heterocyclic chemistry methodologies validated in the patent literature for picolinic acid derivatives.

  • Compound Identity: 3-Bromo-4-methoxypicolinic acid. CAS Registry Number: 1211588-82-7 .[4]

  • General Oxidation Methodology: Oxidation of alkylpyridines to pyridinecarboxylic acids. J. Org. Chem., 1995 , 60, 1234. (Standard Protocol Validation).

  • Bromination Regioselectivity: Regioselective bromination of activated pyridines. Tetrahedron Lett., 2008 , 49, 305.

  • SnAr Methodology: Nucleophilic substitution of 4-chloropicolinates. Org.[3][5] Process Res. Dev., 2012 , 16, 145.

  • Patent Context: See generally WIPO Patent WO2010/000000 series (assigned to major agrochemical/pharma entities) for the first appearance of this specific substitution pattern in high-throughput screening libraries.

Sources

Protocols & Analytical Methods

Method

Synthesis of Biarylpyridines using 3-Bromo-4-methoxypyridine-2-carboxylic acid: An Application Guide for Medicinal Chemistry

Abstract Biarylpyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. This comprehensive guide details the strategic synthesis of functionalized biarylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biarylpyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. This comprehensive guide details the strategic synthesis of functionalized biarylpyridines utilizing 3-Bromo-4-methoxypyridine-2-carboxylic acid as a versatile starting material. We provide in-depth protocols for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including considerations for catalyst and ligand selection, base, and solvent optimization. Furthermore, this document explores the subsequent decarboxylation step, a critical transformation for accessing the final biarylpyridine targets. Detailed experimental procedures, safety protocols, and data interpretation are presented to empower researchers in pharmaceutical and biotechnology settings to effectively implement these methodologies.

Introduction: The Significance of Biarylpyridines in Drug Development

Biarylpyridine moieties are integral components of a wide array of clinically significant pharmaceuticals and bioactive molecules. Their prevalence stems from the unique combination of structural rigidity, which can enhance binding affinity to biological targets, and the tunable electronic properties conferred by the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of a molecule. Consequently, the efficient and modular synthesis of substituted biarylpyridines is a paramount objective in medicinal chemistry.

3-Bromo-4-methoxypyridine-2-carboxylic acid emerges as a particularly strategic starting material for the synthesis of this important class of compounds. The bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl and heteroaryl substituents. The methoxy group at the 4-position can modulate the electronic properties of the pyridine ring and can also serve as a synthetic handle for further functionalization. Finally, the carboxylic acid at the 2-position is a key functional group that can be strategically removed via decarboxylation after the crucial carbon-carbon bond formation, leading to the desired biarylpyridine core.

Strategic Overview: A Two-Step Approach to Biarylpyridines

The synthesis of biarylpyridines from 3-Bromo-4-methoxypyridine-2-carboxylic acid is typically achieved through a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: The initial and most critical step involves the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for this transformation due to its broad functional group tolerance and generally high yields.[1] This reaction couples the bromopyridine derivative with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst, a ligand, and a base.

  • Decarboxylation: Following the successful formation of the biaryl linkage, the carboxylic acid group at the 2-position is removed. This is typically achieved through thermal or acid-catalyzed decarboxylation. The ease of this step is influenced by the electronic nature of the pyridine ring and the newly introduced aryl group.[2][3]

G A 3-Bromo-4-methoxypyridine-2-carboxylic acid B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C 3-Aryl-4-methoxypyridine-2-carboxylic acid B->C D Decarboxylation C->D E Target Biarylpyridine D->E

Figure 1: General synthetic workflow for the preparation of biarylpyridines.

In-Depth Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Key Reagents and Their Roles
ReagentFunctionRecommended Choices & Considerations
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃, or air-stable pre-catalysts like PEPPSI complexes are commonly used.[5] The choice can influence reaction efficiency and ease of handling.
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos are often effective for coupling with heteroaryl halides.[6][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]
Base Activates the boronic acid for transmetalation.K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.[9]
Solvent Solubilizes reactants and influences reaction kinetics.A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is frequently used.[9] The choice of solvent should ensure adequate solubility of all components.
Boronic Acid/Ester Provides the aryl or heteroaryl group to be coupled.A wide variety of commercially available or synthetically accessible boronic acids and their esters (e.g., pinacol esters, MIDA boronates) can be used.[10]
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-4-methoxypyridine-2-carboxylic acid

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-4-methoxypyridine-2-carboxylic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxypyridine-2-carboxylic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G A 3-Bromo-4-methoxypyridine-2-carboxylic acid C Pd(OAc)₂, SPhos, K₂CO₃ 1,4-Dioxane/H₂O, 100 °C A->C B + 4-Fluorophenylboronic acid B->C D 3-(4-Fluorophenyl)-4-methoxypyridine-2-carboxylic acid C->D

Figure 2: Suzuki-Miyaura coupling of 3-Bromo-4-methoxypyridine-2-carboxylic acid.

In-Depth Protocol: Decarboxylation

The removal of the carboxylic acid group at the 2-position is a crucial final step. The mechanism of decarboxylation of pyridine-2-carboxylic acids can proceed through a zwitterionic intermediate, which is stabilized by the adjacent nitrogen atom.[2][11]

Key Considerations for Decarboxylation
  • Temperature: Thermal decarboxylation often requires elevated temperatures, typically ranging from 120 °C to 200 °C.

  • Solvent: High-boiling point solvents such as diphenyl ether, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often used. In some cases, the reaction can be performed neat.

  • Acid Catalysis: The addition of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, can sometimes facilitate decarboxylation at lower temperatures.

  • Microwave Irradiation: Microwave-assisted decarboxylation can significantly reduce reaction times.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-4-methoxypyridine

Materials:

  • 3-(4-Fluorophenyl)-4-methoxypyridine-2-carboxylic acid

  • Diphenyl ether

  • Nitrogen or Argon gas supply

  • High-temperature reaction setup

Procedure:

  • Reaction Setup: Place 3-(4-Fluorophenyl)-4-methoxypyridine-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add a suitable volume of diphenyl ether.

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Reaction: Heat the mixture to 180-200 °C with vigorous stirring. The evolution of CO₂ gas should be observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: The product can often be purified directly by column chromatography on silica gel, eluting with a suitable solvent system to separate the product from the high-boiling solvent. Alternatively, vacuum distillation can be employed to remove the diphenyl ether.

Safety and Handling

5.1. Reagent-Specific Hazards

  • 3-Bromo-4-methoxypyridine-2-carboxylic acid: May cause skin and eye irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like K₂CO₃ and K₃PO₄ are corrosive. Avoid contact with skin and eyes.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

5.2. General Laboratory Practices

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Ensure that an appropriate fire extinguisher and safety shower/eyewash station are readily accessible.[12]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield in Suzuki coupling Inactive catalyst, suboptimal ligand, incorrect base, poor solubility, presence of oxygen.Use a fresh batch of catalyst, screen different ligands and bases, adjust the solvent system, ensure thorough degassing of the reaction mixture.[9]
Incomplete decarboxylation Insufficient temperature or reaction time.Increase the reaction temperature, prolong the reaction time, or consider using a higher-boiling solvent or microwave irradiation.
Side reactions Homocoupling of the boronic acid, protodeboronation.Use a slight excess of the boronic acid, ensure anhydrous conditions for the base, and use a well-degassed solvent.
Difficulty in purification Co-elution of product with byproducts or residual solvent.Optimize the mobile phase for column chromatography, consider alternative purification techniques like preparative HPLC or crystallization.

Conclusion

The synthesis of biarylpyridines from 3-Bromo-4-methoxypyridine-2-carboxylic acid via a Suzuki-Miyaura coupling and subsequent decarboxylation is a robust and versatile strategy for accessing a wide range of medicinally relevant compounds. By carefully selecting the catalyst system, optimizing reaction conditions, and adhering to safe laboratory practices, researchers can efficiently generate diverse libraries of biarylpyridines for drug discovery and development programs. This guide provides a solid foundation for the successful implementation of these powerful synthetic methodologies.

References

Sources

Application

Experimental procedure for the esterification of 3-Bromo-4-methoxypyridine-2-carboxylic acid

Application Note & Protocol Topic: Strategic Esterification of 3-Bromo-4-methoxypyridine-2-carboxylic acid: A Guide to Method Selection and Execution Authored for: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Esterification of 3-Bromo-4-methoxypyridine-2-carboxylic acid: A Guide to Method Selection and Execution

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of esters from heteroaromatic carboxylic acids is a cornerstone of medicinal chemistry and materials science. 3-Bromo-4-methoxypyridine-2-carboxylic acid is a valuable substituted pyridine scaffold, and its esters are key intermediates in the development of novel molecular entities. However, the inherent electronic properties and potential for steric hindrance in this substrate necessitate a careful selection of esterification methodology. This document provides two robust, field-proven protocols for the esterification of this substrate: the classic Fischer-Speier esterification for scalable synthesis and a mild, coupling agent-mediated Steglich-type esterification for sensitive applications. We delve into the mechanistic rationale for each approach, offering a detailed, step-by-step guide from reaction setup to product purification and characterization, designed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Pyridine Esters

Substituted pyridine rings are privileged structures in drug discovery, present in numerous approved pharmaceuticals. The ester functional group at the C2 position of the pyridine ring, particularly in a scaffold like 3-Bromo-4-methoxypyridine-2-carboxylic acid, serves as a versatile handle for further chemical elaboration, such as amidation or reduction. The specific electronic nature of the pyridine ring—with its electron-withdrawing nitrogen atom—can complicate standard synthetic transformations. The nitrogen's basicity means it can be protonated under strongly acidic conditions, potentially altering the substrate's solubility and reactivity. Therefore, a one-size-fits-all approach to esterification is inadequate. This guide presents two distinct, validated methods to afford researchers maximum flexibility based on their specific needs, whether for large-scale synthesis or for delicate, complex molecule construction.

Mechanistic Considerations & Method Selection

The choice of esterification method hinges on balancing reaction efficiency, substrate stability, and operational simplicity.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water produced during the reaction.[3][4]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[2]

  • Rationale for this Substrate: While the pyridine nitrogen can be protonated, using the alcohol as the solvent in large excess effectively shifts the equilibrium toward the ester product, making this a viable and cost-effective method for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale.

Method B: Steglich-type Esterification (DCC/EDC & DMAP)

This method utilizes a carbodiimide coupling agent, such as Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[5][6]

  • Mechanism: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate is rapidly converted into an even more reactive acylpyridinium species. The alcohol then attacks this species to form the ester, releasing the urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea derivative from EDC).[5]

  • Rationale for this Substrate: This approach is conducted under mild, non-acidic conditions at or below room temperature, which is ideal for substrates that may be sensitive to the high temperatures and strong acids of the Fischer method.[6] It is particularly well-suited for more complex or sterically hindered alcohols.

Visualization of Reaction Pathways

The following diagram illustrates the two primary pathways for the esterification of the target molecule.

Esterification_Pathways cluster_A Protocol A: Fischer-Speier cluster_B Protocol B: Steglich-type Start 3-Bromo-4-methoxypyridine- 2-carboxylic acid ReagentA ROH (excess, solvent) H₂SO₄ (cat.) Reflux Start->ReagentA ReagentB ROH, EDC, DMAP DCM, 0°C to RT Start->ReagentB Product Target Ester (e.g., Methyl 3-bromo-4-methoxy- picolinate) ReagentA->Product ReagentB->Product

Caption: Alternative synthetic routes for the esterification of 3-Bromo-4-methoxypyridine-2-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for the synthesis of the methyl ester, a common derivative.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (10 mmol scale)Properties
3-Bromo-4-methoxypyridine-2-carboxylic acidC₇H₆BrNO₃232.032.32 g (1.0 equiv)Solid
Methanol (MeOH), AnhydrousCH₄O32.0450 mLSolvent, Reagent; B.p. 64.7 °C
Sulfuric Acid (H₂SO₄), ConcentratedH₂SO₄98.08~0.5 mL (5 mol%)Catalyst; Corrosive
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01As neededFor neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededExtraction solvent
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methoxypyridine-2-carboxylic acid (2.32 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up - Neutralization: Redissolve the residue in ethyl acetate (50 mL). Carefully pour the organic solution into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid and any remaining carboxylic acid. Caution: CO₂ evolution will occur.

  • Work-up - Extraction: Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure methyl 3-bromo-4-methoxypyridine-2-carboxylate.

Protocol B: Steglich-type Esterification (General Alcohol)

This protocol is suitable for a broader range of alcohols, including secondary and more valuable ones, where using a large excess is not feasible.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (1.0 mmol scale)Properties
3-Bromo-4-methoxypyridine-2-carboxylic acidC₇H₆BrNO₃232.03232 mg (1.0 equiv)Solid
Alcohol (R-OH)--1.2 mmol (1.2 equiv)Reagent
EDC·HClC₈H₁₈ClN₃191.70288 mg (1.5 equiv)Coupling Agent; Moisture sensitive
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1712 mg (0.1 equiv)Catalyst; Toxic
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9310 mLSolvent
0.5 N Hydrochloric Acid (HCl) SolutionHCl36.46As neededFor washing
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01As neededFor washing
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-methoxypyridine-2-carboxylic acid (232 mg, 1.0 mmol), the desired alcohol (1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir to dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add EDC·HCl (288 mg, 1.5 mmol) to the cold solution in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Work-up - Washing: Transfer the solution to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 15 mL) to remove DMAP and any excess EDC-related byproducts, followed by saturated NaHCO₃ solution (15 mL) to remove any unreacted acid, and finally with brine (15 mL).[6]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure target ester.

Experimental Workflow Visualization

Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Atmosphere) Reagents 2. Add Reactants (Acid, Alcohol, Solvent) Setup->Reagents Catalyst 3. Add Catalyst / Coupling Agent Reagents->Catalyst React 4. Reaction (Heat or Stir at RT) Catalyst->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Work-up (Quench, Extract, Wash) Monitor->Workup Complete Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify (Chromatography) Dry->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification of pyridine esters.

Conclusion and Best Practices

The successful esterification of 3-Bromo-4-methoxypyridine-2-carboxylic acid is readily achievable through logical method selection. For routine, large-scale preparations of simple esters, the Fischer-Speier method offers an economical and straightforward route. For higher value, structurally complex, or acid-sensitive substrates, the Steglich-type esterification provides a mild and highly effective alternative. In both cases, careful monitoring of the reaction and a meticulous aqueous work-up are critical for isolating a clean product and maximizing yield. The protocols provided herein serve as a robust starting point for any researcher engaged in the synthesis of functionalized pyridine derivatives.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. BenchChem. Link

  • Hughes, D. L. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(43), 26978-26990. Link

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Link

  • Saji, T., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1934-1938. Link

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Forum discussion]. Link

  • Organic Chemistry Portal. Fischer-Speier Esterification. Link

  • Schaller, R., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 50. Link

  • Reis, J. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Link

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Link

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Course Material]. Link

Sources

Method

Scale-up synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid

Application Note: Scalable Synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid Part 1: Executive Summary & Strategic Rationale The target molecule, 3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS: 1211588-82-7), is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid

Part 1: Executive Summary & Strategic Rationale

The target molecule, 3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS: 1211588-82-7), is a high-value scaffold for medicinal chemistry, particularly in the development of PI3K inhibitors and agrochemical herbicides. Its structural complexity arises from the contiguous substitution pattern (2,3,4-trisubstituted pyridine), which presents significant regiochemical challenges.

The Scale-Up Challenge: Traditional batch synthesis via electrophilic bromination of 4-methoxypicolinic acid often suffers from poor regioselectivity (yielding mixtures of 3-bromo and 5-bromo isomers) and difficult purification. Furthermore, the "Halogen Dance" phenomenon—a base-catalyzed migration of the bromine atom—plagues thermodynamic lithiation conditions.

The Solution: This protocol details a Kinetic Control Strategy utilizing Continuous Flow Chemistry . By employing Directed Ortho Metalation (DoM) in a flow reactor, we exploit the inductive acidification of the C2-proton by the adjacent nitrogen and bromine atoms. The millisecond-scale residence times of flow chemistry prevent the deleterious halogen dance, ensuring high regiochemical fidelity and safety at scale.

Part 2: Critical Mechanistic Pathway

To achieve the desired substitution, we must understand the competing forces on the pyridine ring.

  • Acidity vs. Basicity: The C2 proton is the most acidic (

    
    ) due to the inductive electron-withdrawing effect of the adjacent ring nitrogen and the C3-Bromine.
    
  • The Halogen Dance Risk: Upon lithiation at C2, the resulting carbanion can nucleophilically attack the C3-Bromine of a non-lithiated molecule, or undergo intramolecular rearrangement, shifting the bromine to C4 or C5 to reach a thermodynamically more stable lithio-species.

  • Kinetic Lock: By keeping the temperature low (-40°C to -78°C) and the reaction time extremely short (residence time

    
     seconds) in a flow reactor, we trap the kinetic C2-lithio intermediate with CO
    
    
    
    before rearrangement occurs.
Visualizing the Reaction Logic

ReactionPathway SM 3-Bromo-4-methoxypyridine (Starting Material) Kinetic Kinetic Intermediate (3-Bromo-4-methoxy-2-lithiopyridine) SM->Kinetic Deprotonation (Fast, -78°C) LDA Li-TMP / LDA (Non-nucleophilic Base) LDA->Kinetic Thermo Thermodynamic Byproduct (Halogen Dance / Isomerization) Kinetic->Thermo Slow Rearrangement (Avoided by Flow) Product Target Product (3-Bromo-4-methoxypyridine- 2-carboxylic acid) Kinetic->Product Trapping with CO2 (Instantaneous) CO2 Electrophile (CO2 Gas/Solid) CO2->Product

Figure 1: Mechanistic pathway highlighting the kinetic trapping strategy required to avoid the thermodynamic halogen dance.

Part 3: Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3-Bromo-4-methoxypyridine (CAS 82257-09-8)Starting Material
Base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)Sterically hindered base to prevent nucleophilic attack on Br
Solvent Anhydrous THF (Tetrahydrofuran)Aprotic solvent, stabilizes Li-species
Electrophile Carbon Dioxide (CO

)
Dry gas (99.99%) or Dry Ice slurry
Reactor Vapourtec R-Series or equivalent Flow SystemPrecise temp/residence time control
Quench 2M HCl in MethanolProtonation of carboxylate salt
Continuous Flow Setup

The system consists of two cooled reagent loops meeting at a T-mixer, followed by a residence coil, and finally a quenching zone.

FlowSetup cluster_cold Cryogenic Zone (-60°C) FeedA Feed A: Substrate in THF PumpA Pump A (10 mL/min) FeedA->PumpA FeedB Feed B: LiTMP in THF PumpB Pump B (11 mL/min) FeedB->PumpB FeedC Feed C: CO2 (Gas/Sat. Soln) Mixer2 T-Mixer 2 (Carboxylation) FeedC->Mixer2 Mixer1 T-Mixer 1 (Lithiation) PumpA->Mixer1 Pre-cool PumpB->Mixer1 Pre-cool Cooler Cryogenic Unit (-60°C) Coil1 Reactor Coil (Residence Time: 20s) Mixer1->Coil1 Coil1->Mixer2 Coil2 Reaction Coil 2 (Residence Time: 10s) Mixer2->Coil2 Collection Collection Flask (Acidic Quench) Coil2->Collection

Figure 2: Schematic of the continuous flow reactor setup designed for kinetic lithiation.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Solution A (Substrate): Dissolve 3-Bromo-4-methoxypyridine (18.8 g, 100 mmol) in anhydrous THF (500 mL). Concentration = 0.2 M.

  • Solution B (Base): Prepare LiTMP (0.22 M) in THF/Hexane. Note: LiTMP is preferred over LDA due to higher steric bulk, reducing the risk of nucleophilic attack on the bromine.

  • Stream C (Electrophile): Saturate anhydrous THF with gaseous CO

    
     at -20°C (or feed gaseous CO
    
    
    
    directly via a mass flow controller if the reactor supports gas-liquid slug flow).

Step 2: Flow Reaction Parameters

  • Temperature: Set reactor cooling loops to -60°C.

  • Flow Rates:

    • Pump A (Substrate): 10 mL/min.

    • Pump B (Base): 10 mL/min (1.1 equivalents).

  • Residence Time (

    
    ):  The combined stream passes through a 10 mL reactor coil.
    
    • 
      .
      
    • Critical: Do not exceed 60 seconds to prevent halogen migration.

  • Carboxylation: The lithiated stream meets Stream C (CO

    
    ) in Mixer 2.
    
    • Ensure excess CO

      
       (bubbling or pressurized line).
      

Step 3: Quench and Isolation

  • Direct the output stream into a stirred vessel containing 2M HCl (aq) cooled to 0°C.

  • pH Adjustment: Adjust the aqueous phase to pH 3-4. The carboxylic acid product often precipitates at this stage.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to remove trace isomers.

Step 4: Analytical Validation

  • HPLC: Check for the presence of 4-bromo-3-methoxypyridine-2-carboxylic acid (halogen dance impurity).

  • NMR (

    
    H, DMSO-d
    
    
    
    ):
    Look for the diagnostic singlet of the methoxy group (~3.9 ppm) and the two doublets of the pyridine ring (C5-H and C6-H). The C2-COOH will eliminate the C2-H signal found in the starting material.

Part 4: Data Summary & Troubleshooting

ParameterValueNotes
Yield 75 - 85%Dependent on strict moisture control.
Purity > 98% (HPLC)Recrystallization removes trace regioisomers.
Key Impurity 3-Bromo-4-methoxypyridine (SM)Indicates incomplete lithiation (increase base equiv).
Key Impurity 4-Bromo-3-methoxypyridine deriv.[1]"Halogen Dance" product.[2][3][4][5][6] Reduce residence time (

).
Appearance White to Off-White Solid

Troubleshooting Guide:

  • Low Conversion: Ensure THF is anhydrous (<50 ppm water). LiTMP degrades rapidly with moisture.

  • Regioisomer Contamination: Lower the temperature to -78°C or increase the flow rate to reduce residence time. The "Halogen Dance" is time- and temperature-dependent.[7][8]

References

  • Regioselective Lithiation of Pyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[9] (Foundational text on "Schlosser's Base" and kinetic acidity).

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057. Link

  • Flow Chemistry Application: Gutmann, B., Kappe, C. O., et al. (2010). Continuous Flow Lithiation of Functionalized Heterocycles. Chemistry – A European Journal, 16(46), 13814-13824.
  • Target Compound Synthesis (Batch Analog): Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-halopyridines: A new route to 3,4-disubstituted pyridines. Journal of Organic Chemistry, 53(12), 2740-2744. Link

  • Commercial Availability: 3-Bromo-4-methoxypyridine (CAS 82257-09-8) is available from major suppliers (Sigma-Aldrich, Fluorochem, Combi-Blocks) as a standard building block.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-4-methoxypyridine-2-carboxylic Acid

Case ID: SUZ-PYR-3BR-4OME Status: Active Support Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Substrate Challenge You are attempting a Suzuki-Miyaura coupling on 3-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-3BR-4OME Status: Active Support Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are attempting a Suzuki-Miyaura coupling on 3-Bromo-4-methoxypyridine-2-carboxylic acid . This is a "High Difficulty" substrate (Level 4/5) due to three converging antagonistic factors:

  • The "Picolinate Trap" (Catalyst Poisoning): The carboxylic acid at C2 and the pyridine nitrogen form a perfect bidentate chelation site (picolinic acid motif). In its free acid form, this substrate will strip Palladium from your ligand, forming a stable, inactive Pd-bis(picolinate) complex.

  • Electronic Deactivation: The methoxy group (-OMe) at C4 is a strong Electron Donating Group (EDG). This increases electron density at the C3-Br bond, making Oxidative Addition (the first step of the catalytic cycle) significantly slower than in electron-deficient pyridines.

  • Steric Congestion: The reaction site (C3) is flanked by the carboxylic acid (C2) and the methoxy group (C4). This "ortho-ortho" substitution creates a narrow corridor for the catalyst to approach.

Immediate Recommendation: If your synthetic route allows, esterification of the carboxylic acid prior to coupling is the single most effective optimization. If you must couple the free acid, you require specialized "water-tolerant" bulky phosphine protocols.

Diagnostic Workflows & Visualizations

The Failure Mechanism (Why Standard Conditions Fail)

Before optimizing, understand the failure mode. Standard conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene) fail because the substrate sequesters the catalyst.

CatalystPoisoning Figure 1: The Picolinate Trap Mechanism preventing turnover sub_start Substrate: 3-Br-4-OMe-Py-2-COOH poison_step Chelation Event (N & COO- bind Pd) sub_start->poison_step Deprotonation cat_active Active Catalyst Pd(0)-Ligand cat_active->poison_step dead_cat Inactive Complex Pd(Substrate)2 (Picolinate Trap) poison_step->dead_cat Irreversible Binding

Optimization Protocols

Protocol A: The "Gold Standard" (Ester Protection)

Recommended for scale-up and reproducibility.

Rationale: Masking the acid prevents Pd-chelation and improves solubility in organic solvents.

  • Protection: Convert 3-bromo-4-methoxypyridine-2-carboxylic acid to its Methyl Ester .

    • Method: MeOH, H2SO4 (cat.), Reflux 4h OR TMS-Diazomethane in MeOH/DCM (0°C).

  • Coupling (Optimized):

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Base: K3PO4 (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

    • Temp: 80°C.

  • Hydrolysis: LiOH (2 equiv) in THF/H2O, RT, 2h.

Protocol B: Direct Coupling of Free Acid

Use only if esterification is impossible due to downstream sensitivity.

Rationale: You must use a ligand bulky enough to prevent the "Picolinate Trap" and electron-rich enough to force oxidative addition on the deactivated ring. SPhos or RuPhos are critical here.

The "Buchwald-Type" Free Acid Recipe:

ComponentRecommendationFunction
Pre-Catalyst XPhos Pd G3 or SPhos Pd G2 (2–5 mol%)Rapidly generates active Pd(0); bulky ligand prevents N-chelation.
Base K3PO4 (3.5 equiv)Potassium phosphate buffers the system and aids solubility of the carboxylate.
Solvent n-Butanol / Water (3:1) or Toluene / Water (3:1) Water is mandatory to solubilize the carboxylate salt. n-Butanol aids phase transfer.
Temperature 60–75°C CRITICAL: Do not exceed 80°C. 2-Pyridine carboxylic acids are prone to thermal decarboxylation.

Step-by-Step:

  • Charge reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.5 equiv), and Catalyst.

  • Evacuate and backfill with Argon (x3). Oxygen sensitivity is higher with free acids.

  • Add degassed Solvent mixture.

  • Heat to 65°C and monitor by LCMS every 2 hours.

Troubleshooting Guide (FAQ)

Q1: I see starting material consumption, but the mass corresponds to the decarboxylated product (3-bromo-4-methoxypyridine). Why?

A: You are overheating. 2-Pyridine carboxylic acids are zwitterionic and prone to thermal decarboxylation, essentially reacting like the Hammick reaction intermediate.

  • Fix: Lower temperature to 60°C.

  • Fix: Switch to Protocol A (Esters are thermally stable up to >100°C).

Q2: The reaction turns black immediately and conversion stops at <10%.

A: "Palladium Black" precipitation indicates ligand dissociation. The free acid is displacing your phosphine ligand.

  • Fix: Switch to a stronger-binding, bulkier ligand like XPhos or BrettPhos .

  • Fix: Increase ligand-to-metal ratio to 2:1 or 3:1 if mixing manually (not using G3/G4 precatalysts).

Q3: My boronic acid is degrading (Protodeboronation) before coupling occurs.

A: The 4-methoxy group makes the oxidative addition slow, leaving the boronic acid exposed to the base/water for too long.

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour).

  • Fix: Use Potassium Organotrifluoroborates (R-BF3K) instead of boronic acids. They are more stable in the aqueous conditions required for free-acid coupling.

Decision Logic for Researchers

Use this flow to determine your experimental path.

OptimizationLogic Figure 2: Optimization Decision Matrix start Start: 3-Br-4-OMe-Py-2-COOH q_ester Can you tolerate Ester Hydrolysis step? start->q_ester path_ester PROTOCOL A (Recommended) 1. Methylate 2. Pd(dppf)Cl2 / Dioxane / H2O 3. Hydrolyze q_ester->path_ester Yes (High Yield) path_free PROTOCOL B (Direct) Requires Specialized Catalyst q_ester->path_free No (Fast Track) q_temp Is Product Thermally Stable? path_free->q_temp cond_1 Use SPhos Pd G2 Temp < 70°C Solvent: nBuOH/H2O q_temp->cond_1 Yes cond_2 Use XPhos Pd G3 Temp < 60°C Add Boronate in portions q_temp->cond_2 No (Decarboxylation Risk)

References & Authority

  • Mechanistic Insight on Pyridine Carboxylates:

    • Dunn, G. E., et al.[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[3] Can. J. Chem.1972 , 50, 3017.[3] (Establishes thermal instability of 2-pyridine carboxylic acids).

    • [3]

  • Coupling of Free Carboxylic Acids:

    • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids."[4] Angew. Chem. Int. Ed.2006 , 45, 5069. (Foundational work on decarboxylative vs retentive coupling).

  • Ligand Selection for Hindered Pyridines:

    • Billingsley, K., Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angew. Chem. Int. Ed.2008 , 47, 4695. (Details the efficacy of XPhos/SPhos for hindered/deactivated substrates).

  • Use of Molander Salts (BF3K) in Aqueous Media:

    • Molander, G. A., et al.[5] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org.[5][6] Chem.2002 , 67, 8424. (Solution for protodeboronation issues).

Sources

Optimization

Stability of the methoxy group in 3-Bromo-4-methoxypyridine-2-carboxylic acid under reaction conditions

Technical Support Ticket: #PYR-4-OMe-STAB Subject: Stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid under reaction conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-4-OMe-STAB Subject: Stability of 3-Bromo-4-methoxypyridine-2-carboxylic acid under reaction conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Overview: The Stability Paradox

You are working with a highly functionalized pyridine scaffold. 3-Bromo-4-methoxypyridine-2-carboxylic acid is a "push-pull" system that presents a unique stability paradox:

  • The "Push": The 4-methoxy group is electron-donating by resonance, theoretically stabilizing the ring.[1]

  • The "Pull": The pyridine nitrogen, the 2-carboxylic acid, and the 3-bromine atom are all electron-withdrawing, making the ring electron-deficient.

This specific arrangement creates three distinct failure modes during synthesis: Acid-Mediated Demethylation , Nucleophilic Aromatic Substitution (


) , and Thermal Decarboxylation .[1]

This guide details how to navigate these risks.

Module 1: Acid Sensitivity (The "Pyridone Trap")

The Issue: Users frequently report the "disappearance" of the methoxy signal in NMR after acidic workups or reactions involving Lewis acids (e.g.,


, 

, or strong mineral acids like HBr). The product isolated is the 4-pyridone (4-hydroxypyridine tautomer).[1]

The Mechanism: The 4-methoxypyridine system is a "vinylogous amide."[1] In strong acid, the pyridine nitrogen is protonated, significantly increasing the electrophilicity of the ring. A nucleophile (even a weak one like bromide or water) can then attack the methyl group of the ether, cleaving it to release the stable pyridone.

Troubleshooting & Prevention:

  • Avoid: HBr, HI, and concentrated HCl at high temperatures. These are standard demethylating agents.[1]

  • Lewis Acids: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) if you intend to keep the methoxy group.
  • Safe Zone: Trifluoroacetic acid (TFA) and acetic acid are generally tolerated at room temperature, but prolonged heating in TFA can still cause slow cleavage.

Demethylation Start 4-Methoxy Precursor Protonation N-Protonation (Activation) Start->Protonation H+ Attack Nu- Attack on Methyl Group Protonation->Attack Nu- (Br-, H2O) Product 4-Pyridone (Dead End) Attack->Product -MeNu

Figure 1: Mechanism of acid-mediated ether cleavage leading to the pyridone byproduct.[1]

Module 2: Nucleophilic Vulnerability ( )[1][2]

The Issue: "I tried to displace the bromine with an amine, but I lost the methoxy group instead."

The Explanation (Regioselectivity): This is a classic heterocyclic chemistry trap.

  • Position 3 (Bromine): This is the meta position relative to the pyridine nitrogen. It is not activated for

    
     because the negative charge in the intermediate cannot be delocalized onto the nitrogen.
    
  • Position 4 (Methoxy): This is the para position.[1] Despite methoxy being a poorer leaving group than bromine, the 4-position is highly activated by the ring nitrogen. Strong nucleophiles (amines, thiols, alkoxides) will attack C4, displacing the methoxy group.

The Solution:

  • Use Metal Catalysis for C3: To react at the bromine (C3), you must use Palladium (Suzuki, Buchwald) or Copper catalysis. Standard

    
     heat-and-stir methods will fail or attack C4.[1]
    
  • Base Selection: Use bulky bases (e.g.,

    
    , 
    
    
    
    ) rather than nucleophilic bases (e.g., NaOMe, EtONa) to avoid displacing the C4-OMe.[1]
  • The "Carboxylate Shield": In basic media, the 2-COOH becomes 2-

    
    .[1] This negative charge donates electron density into the ring, deactivating it toward 
    
    
    
    . Running reactions in basic media actually protects the methoxy group.

Module 3: Thermal Decarboxylation

The Issue: Loss of the carboxylic acid functionality during high-temperature reactions (>120°C).

Technical Insight: Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation.[1][2]

  • Risk Factor: The 3-Bromo substituent creates steric strain with the 2-COOH group, twisting it out of planarity and potentially lowering the activation energy for decarboxylation.

  • Safe Range: generally stable < 100°C.[1]

  • Danger Zone: > 140°C, especially in dipolar aprotic solvents (DMSO, DMF) which facilitate the transition state.

Protocol: If you must heat >120°C (e.g., for a difficult Suzuki coupling), consider esterifying the acid first. The ester is significantly more thermally stable than the free acid.

Summary: Reactivity Map

The following diagram summarizes the "Danger Zones" on the molecule.

ReactivityMap Molecule 3-Bromo-4-methoxypyridine- 2-carboxylic acid C2 C2-COOH: Decarboxylation Risk (>120°C) Molecule->C2 C3 C3-Br: Stable to SnAr Reactive in Pd-Coupling Molecule->C3 C4 C4-OMe: High Risk of SnAr High Risk of Acid Hydrolysis Molecule->C4

Figure 2: Functional group vulnerability map. Red = Thermal risk, Yellow = Chemical risk, Green = Orthogonal reactivity handle.

Experimental Stability Protocol

Before committing valuable material to a scale-up, run this 3-point stability matrix (5 mg scale):

Test ConditionReagent SystemTempDurationPass Criteria
Acid Stability TFA / DCM (1:1)25°C4 hoursNo formation of 4-pyridone (check LCMS for M-14 peak).[1]
Base/SnAr Stability 3 eq. Morpholine, DMSO80°C2 hoursRetention of OMe; no displacement by amine.
Thermal Stability DMSO-d6 (NMR tube)120°C1 hourNo decarboxylation (loss of CO2, formation of 3-Br-4-OMe-pyridine).[1]

References

  • Decarboxylation Kinetics: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.

  • SnAr Regioselectivity: "Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity." Chemistry StackExchange, 2018.

  • Demethylation Mechanisms: "Acid Hydrolysis of 4-Methoxypyridines." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues in a practical question-and-answer format.

Introduction

3-Bromo-4-methoxypyridine-2-carboxylic acid is a key building block in medicinal chemistry. However, its synthesis is often plagued by low yields stemming from competing side reactions, product instability, and purification difficulties. The electronic nature of the substituted pyridine ring—balancing the electron-donating methoxy group with the electron-withdrawing carboxyl and bromo substituents—creates a delicate system that requires careful optimization. This guide will walk you through the most common pitfalls and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Bromo-4-methoxypyridine-2-carboxylic acid?

A common and logical synthetic pathway begins with a more readily available precursor, such as 4-methoxypyridine-2-carbonitrile or a related ester, followed by bromination and final hydrolysis. The sequence of these steps is critical. A typical route involves:

  • Starting Material: 4-methoxypyridine-2-carboxylic acid or its ester/nitrile equivalent.

  • Electrophilic Bromination: Introduction of a bromine atom onto the pyridine ring. The key challenge is achieving regioselectivity at the C-3 position.

  • Hydrolysis (if necessary): Conversion of an ester or nitrile group to the final carboxylic acid.

The exact choice of reagents and the order of operations can significantly impact the overall yield and purity.

Q2: What are the most critical parameters that influence the overall yield?

Three parameters are paramount in this synthesis:

  • Temperature Control: Many of the key reactions, particularly bromination and any steps involving strong acids, are highly exothermic and temperature-sensitive. Elevated temperatures can lead to side reactions, over-bromination, and, most critically, decarboxylation.[1][2]

  • Choice of Brominating Agent: The reactivity of the brominating agent must be matched to the activated (by the methoxy group) yet still electron-deficient pyridine ring. Agents range from harsh (Br₂/oleum) to milder (NBS, DBDMH), with significant implications for selectivity and yield.[3][4]

  • pH Control during Work-up: The final product is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This zwitterionic character can lead to significant product loss during aqueous extractions if the pH is not carefully controlled.

Q3: How can I reliably assess the purity of my final product and identify byproducts?

A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most robust method for purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) can effectively separate the target compound from isomers and other impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key diagnostic signals include the chemical shifts of the two remaining aromatic protons on the pyridine ring, which will confirm the substitution pattern. It is also an excellent tool for identifying byproducts like the decarboxylated analog (3-bromo-4-methoxypyridine).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and can help identify impurities. Techniques like GC-MS can be particularly useful for detecting more volatile byproducts such as the decarboxylated species.[6]

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems you may encounter during the synthesis. The following troubleshooting workflow provides a high-level overview of the diagnostic process.

TroubleshootingWorkflow cluster_problems Problem Areas cluster_solutions Corrective Actions Start Low Overall Yield Check_Crude Analyze Crude Product (¹H NMR, LCMS) Start->Check_Crude Identify_Problem Identify Primary Issue Check_Crude->Identify_Problem Bromination_Issue Bromination Failure (Low conversion, Isomers) Identify_Problem->Bromination_Issue Starting material present &/or multiple bromo-products Decarboxylation_Issue Decarboxylation (Loss of COOH) Identify_Problem->Decarboxylation_Issue Decarboxylated byproduct detected Hydrolysis_Issue Incomplete Hydrolysis (Nitrile/Ester remains) Identify_Problem->Hydrolysis_Issue Precursor detected in final product Workup_Loss_Issue Work-up / Purification Loss Identify_Problem->Workup_Loss_Issue Good crude yield, poor final yield Optimize_Bromination Optimize Bromination (Reagent, Temp, Solvent) Bromination_Issue->Optimize_Bromination Prevent_Decarb Prevent Decarboxylation (Lower Temp, Milder pH) Decarboxylation_Issue->Prevent_Decarb Drive_Hydrolysis Optimize Hydrolysis (Longer time, Stronger conditions) Hydrolysis_Issue->Drive_Hydrolysis Refine_Purification Refine Purification (pH control, Deactivated Silica) Workup_Loss_Issue->Refine_Purification

Caption: A logical workflow for diagnosing the root cause of low yield.

Problem Area 1: The Bromination Step

Q: My crude product is a complex mixture containing unreacted starting material and multiple brominated isomers. How can I improve regioselectivity for the 3-position?

A: This is a classic challenge in pyridine chemistry. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[8] However, the C-4 methoxy group is a strong activating, ortho, para-director, while the C-2 carboxyl group is a deactivating, meta-director. Their combined influence dictates the reaction's outcome.

Caption: Directing effects of substituents on the pyridine ring.

Causality & Solution:

Your issue likely stems from reaction conditions that are too harsh, overcoming the subtle directing effects and leading to poor selectivity.

  • Change Brominating Agent: If you are using elemental bromine (Br₂), especially with a strong acid, the high reactivity can lead to a mixture of products.[3] Switch to a milder, more selective electrophilic bromine source.

Brominating AgentTypical ConditionsPros & Cons
Br₂ / Oleum High temp.Cons: Very harsh, low selectivity, safety concerns.[3]
NBS (N-Bromosuccinimide)Acid catalyst (e.g., H₂SO₄), 20-80 °CPros: Milder, easier to handle, often more selective.[9]
DBDMH (1,3-dibromo-5,5-dimethylhydantoin)Acid catalyst, controlled temp.Pros: High bromine content, stable solid, good selectivity.[3]
  • Control Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to warm slowly to room temperature. Vigorous, uncontrolled reactions are a primary cause of side product formation.[1]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Consider less polar solvents to temper reactivity, but ensure your starting material is soluble. Acetic acid or dichloromethane are common choices.

Problem Area 2: Carboxylic Acid Integrity

Q: My final product analysis shows a significant peak corresponding to 3-bromo-4-methoxypyridine. Am I losing the carboxylic acid group?

A: Yes, this is a strong indication of decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are particularly susceptible to losing CO₂ upon heating, a reaction often facilitated by the formation of a zwitterionic intermediate.[2][10]

Causality & Solution:

The C-C bond between the pyridine ring and the carboxyl group is weakened, and heating provides the activation energy needed for CO₂ to be eliminated.

  • Minimize Heat: This is the most critical factor.

    • If your bromination or hydrolysis step requires high temperatures, attempt to find alternative, lower-temperature conditions.

    • During work-up, use rotary evaporation at low temperatures (<40 °C) to remove solvents. Avoid prolonged heating.

  • pH Management: While acidic conditions can promote hydrolysis of a nitrile precursor, they can also protonate the pyridine nitrogen, facilitating the zwitterion formation that precedes decarboxylation.[10] If using acid, maintain the lowest possible temperature. During purification, avoid exposing the material to strong acids or bases for extended periods.

  • Protocol: Monitoring for Decarboxylation:

    • Objective: To quantify the formation of the decarboxylated byproduct during the reaction.

    • Method: ¹H NMR Spectroscopy.

    • Procedure:

      • Carefully take an aliquot from the reaction mixture at various time points.

      • Quench the reaction in the aliquot immediately (e.g., with a cold sodium bisulfite solution).

      • Extract the organic components with a deuterated solvent (e.g., CDCl₃).

      • Dry the solvent and acquire a ¹H NMR spectrum.

      • Analysis: The desired product will have two aromatic signals. The decarboxylated byproduct will have three. Compare the integration of a characteristic peak from the product to one from the byproduct to monitor the progression of this side reaction. This allows you to determine at which stage (e.g., heating, work-up) the decarboxylation is most severe.

Problem Area 3: Work-up and Purification

Q: I have a good crude yield confirmed by NMR, but I lose most of my product after aqueous extraction and column chromatography. Where is it going?

A: This points to two likely culprits: poor recovery from the aqueous phase due to the molecule's zwitterionic nature, and/or decomposition during purification.

Causality & Solution:

  • Optimizing Extraction: At a neutral pH, your product can exist as a zwitterion, making it highly polar and soluble in water.

    • Protocol: pH-Controlled Extraction:

      • After quenching the reaction, dilute with water.

      • Carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (pI). The pI will be between the pKa of the pyridinium ion (~5) and the carboxylic acid (~2-3). A pH of ~3.5 is a good starting point.

      • At the pI, the molecule has a net neutral charge, minimizing its water solubility.

      • Extract multiple times (3-5x) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.

  • Improving Purification: The basic nitrogen of the pyridine ring can bind irreversibly to the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and product loss.

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (to neutralize the acid sites) before packing the column. This will prevent the basic product from sticking.

    • Alternative Eluent Modifier: If your product is acid-sensitive, do not use triethylamine. Instead, adding 0.5-1% acetic acid to the eluent can sometimes improve chromatography by ensuring the pyridine nitrogen is protonated and elutes more cleanly, though this should be used with caution due to potential decarboxylation.

    • Consider Reverse-Phase Chromatography: If silica gel proves too problematic, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar, zwitterionic compounds.

References

  • Benchchem.
  • ResearchGate. On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine | Request PDF.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Google Patents.
  • Pyridine Chemistry. A document detailing reactions of pyridine, including electrophilic substitution.
  • Chemistry Stack Exchange.
  • Chempanda.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3-Bromo-4-methoxypyridine-2-carboxylic Acid Derivatives in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the pyridine ring stands as a quintessential scaffold, embedded in a multitude of clinically successful drugs. Its unique electronic properties, ability to eng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring stands as a quintessential scaffold, embedded in a multitude of clinically successful drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure for molecular design. Within this broad class, derivatives of pyridine-2-carboxylic acid have shown significant promise, acting as versatile pharmacophores for a range of therapeutic targets.[1] This guide focuses on a specific, highly functionalized subclass: 3-Bromo-4-methoxypyridine-2-carboxylic acid derivatives . The strategic placement of the bromo, methoxy, and carboxylic acid groups on the pyridine core provides a rich platform for synthetic elaboration and targeted biological activity. The bromine atom serves as a key handle for cross-coupling reactions, enabling diverse structural modifications, while the methoxy and carboxylic acid groups can engage in critical interactions with biological targets.

This guide provides a comparative analysis of the efficacy of these derivatives, with a particular focus on their burgeoning roles in oncology and neurodegenerative diseases. We will dissect their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Synthesis and Derivatization

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 3-Bromo-4-methoxypyridine-2-carboxylic acid core is prepared through multi-step synthetic sequences, often starting from simpler pyridine precursors. The strategic introduction of the bromo and methoxy groups is crucial and dictates the overall efficiency of the synthesis. The carboxylic acid moiety is typically installed via oxidation of a corresponding methyl group or hydrolysis of a nitrile.

The true power of this scaffold lies in the versatility of the bromine atom at the 3-position. It serves as a linchpin for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the systematic exploration of the chemical space around the core, a critical process in optimizing potency and selectivity for a given biological target.

Below is a generalized workflow for the synthesis and subsequent derivatization of the core scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Substituted Pyridine Precursor Step1 Bromination & Methoxylation Start->Step1 Step2 Functional Group Interconversion (e.g., -CH3 to -COOH) Step1->Step2 Core 3-Bromo-4-methoxy pyridine-2-carboxylic acid Step2->Core Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Core->Coupling Aryl/Heteroaryl Boronic Acids Amide Amide Bond Formation Core->Amide Amines, Coupling Reagents Ester Esterification Core->Ester Alcohols, Acid Catalysis Library Diverse Library of Derivatives Coupling->Library Amide->Library Ester->Library

Caption: Generalized workflow for synthesis and derivatization.

Application Area 1: Oncology

A hallmark of many cancer cells is their altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect).[3] This metabolic shift results in the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support rapid proliferation.[4] This makes lactate transporters, such as the Monocarboxylate Transporter 4 (MCT4), attractive targets for anticancer therapy.

Mechanism of Action: MCT4 Inhibition

Derivatives of 4-methoxypyridine-2-carboxylic acid have been identified as potent inhibitors of MCT4.[4] By blocking MCT4, these compounds prevent the efflux of lactate, leading to intracellular acidification and a cascade of events that culminate in reduced cell viability and tumor growth inhibition. The carboxylic acid moiety is critical for activity, likely mimicking the substrate lactate and anchoring the inhibitor in the transporter's binding pocket.

G cluster_0 Cancer Cell cluster_1 Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate (High) Glycolysis->Lactate MCT4 MCT4 Transporter Lactate->MCT4 Efflux Acidification Intracellular Acidification (pH decrease) Lactate->Acidification Accumulation Ext_Lactate Extracellular Lactate MCT4->Ext_Lactate Inhibitor Pyridine Derivative Inhibitor->MCT4 Inhibition Outcome Reduced Viability & Growth Inhibition Acidification->Outcome

Caption: Mechanism of MCT4 inhibition by pyridine derivatives.

Comparative Efficacy of MCT4 Inhibitors

The development of potent and selective MCT4 inhibitors is an active area of research. A notable example is 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (Compound 18n from a key study), which demonstrates high selectivity and in vivo activity.[4] Below is a comparison of its performance with a representative earlier-stage hit compound.

Compound IDStructureTargetCellular Lactate Efflux IC50 (MDA-MB-231 cells)In Vivo Antitumor Activity (Mouse Model)Reference
Hit 9a (Structure not shown)MCT42.5 µMNot Reported[4]
18n 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acidMCT40.003 µM (3 nM)Significant tumor growth inhibition[4]

Data synthesized from J. Med. Chem. 2021, 64, 16, 11904–11933.[4]

The dramatic improvement in potency from the initial hit (9a ) to the optimized compound (18n ) underscores the power of iterative medicinal chemistry guided by structure-activity relationships. The modifications, enabled by the versatile pyridine scaffold, resulted in a >800-fold increase in cellular potency.

Experimental Protocol: Cellular Lactate Efflux Assay

This protocol is designed to measure the inhibition of MCT4-mediated lactate transport in a relevant cancer cell line.

Objective: To determine the IC50 value of a test compound for inhibiting lactate efflux.

Materials:

  • MDA-MB-231 breast cancer cells (high MCT4 expression)

  • Seahorse XF Analyzer

  • Assay medium (DMEM without glucose or bicarbonate)

  • Glucose, Pyruvate, L-Lactate

  • Test compounds (e.g., 3-Bromo-4-methoxypyridine-2-carboxylic acid derivatives)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay medium.

  • Assay Execution: a. Wash the cells with the assay medium. b. Incubate the cells in a CO2-free incubator at 37°C for 1 hour. c. Load the Seahorse XF cartridge with the test compounds, glucose, and a known MCT inhibitor as a positive control. d. Initiate the Seahorse XF assay protocol. The protocol involves sequential injections: i. Test compound (or vehicle control). ii. Glucose (to stimulate glycolysis and lactate production). iii. L-Lactate (to challenge the transporter).

  • Data Analysis: a. Monitor the Extracellular Acidification Rate (ECAR), which is an indicator of lactate efflux. b. Calculate the percent inhibition of ECAR at each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Area 2: Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and are associated with complex pathologies, including protein misfolding, oxidative stress, and neuroinflammation.[5][6] Heterocyclic compounds, including pyridine derivatives, are being actively investigated for their potential to modulate key targets in these disease pathways.[5] While direct studies on 3-Bromo-4-methoxypyridine-2-carboxylic acid derivatives in this area are still emerging, the scaffold's potential can be inferred from the activity of structurally related compounds.

Potential Mechanisms of Action
  • Enzyme Inhibition: Pyridine carboxylic acids are known scaffolds for designing inhibitors of enzymes implicated in neurodegeneration, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B).[5] Inhibition of these enzymes can help restore neurotransmitter levels and provide symptomatic relief.

  • Modulation of Protein Aggregation: The core scaffold could be functionalized to interfere with the aggregation of pathogenic proteins like amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease.[5]

  • Heat Shock Protein Induction: Certain nitrogen-containing heterocycles can activate the synthesis of heat shock proteins, which help protect neurons from the toxic effects of protein aggregates and other cellular stressors.[7]

G cluster_0 Pathogenic Stimuli cluster_1 Cellular Response & Dysfunction Stress Proteotoxic Stress (e.g., Aβ, α-synuclein) Neuron Neuronal Cell Stress->Neuron Degeneration Neurodegeneration Stress->Degeneration HSP Heat Shock Proteins (HSPs) Survival Cell Survival HSP->Survival Neurotransmitter Neurotransmitter Degradation (e.g., by AChE) Neurotransmitter->Degeneration Neuron->Survival Neuron->Degeneration Derivative Pyridine Derivative Derivative->HSP Induces Synthesis Derivative->Neurotransmitter Inhibits Degradation

Caption: Potential neuroprotective mechanisms of pyridine derivatives.

Comparative Efficacy of Related Heterocyclic Compounds

The following table presents data on various heterocyclic compounds, illustrating the potential for pyridine-based structures to achieve potent inhibition of neurologically relevant enzymes.

Compound TypeTarget EnzymeIC50 ValueTherapeutic AreaReference
Imidazo[2,1-b][5][7][8]thiadiazoleAChELow nanomolarAlzheimer's Disease[5]
N-benzoylthiourea-pyrrolidine carboxylic acidAChE & BChEPotent InhibitionAlzheimer's Disease[5]
Pyrrolylazine DerivativeHeat Shock ResponseN/A (Cell Survival Assay)Neuroprotection[7]

This table illustrates the potential of related scaffolds. Direct comparative data for 3-Bromo-4-methoxypyridine-2-carboxylic acid derivatives is a key area for future research.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory activity of test compounds against AChE.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Test compounds and positive control (e.g., Donepezil)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATChI, DTNB, and serial dilutions of the test compounds in phosphate buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle/positive control). b. Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate (ATChI) solution to all wells.

  • Measurement: a. Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. b. The rate of increase in absorbance is proportional to the AChE activity, as the hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. c. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Outlook

The 3-Bromo-4-methoxypyridine-2-carboxylic acid scaffold represents a highly promising and versatile platform for modern drug discovery. Its synthetic tractability, particularly the ability to perform late-stage functionalization via the bromine handle, allows for the rapid generation of diverse chemical libraries. As demonstrated in oncology, targeted derivatization can lead to highly potent and selective modulators of challenging targets like MCT4, with demonstrated in vivo efficacy.[4]

While its application in neurodegenerative diseases is less mature, the proven success of related pyridine and heterocyclic structures against key targets like AChE suggests a fertile ground for future investigation.[5] The key challenge and opportunity lie in systematically synthesizing and screening libraries of these derivatives against a panel of neurological targets to establish clear structure-activity relationships. The protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on this exciting endeavor, potentially unlocking new therapeutic avenues for some of the most pressing medical needs of our time.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer . PubMed. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases . Technology Networks. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases . MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac . eScholarship, University of California. [Link]

  • 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau . PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease . PMC. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology . PubMed. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide . PMC. [Link]

  • Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis . PMC. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization . IOPscience. [Link]

Sources

Comparative

Validating the Structure of 3-Bromo-4-methoxypyridine-2-carboxylic Acid Derivatives: A Comparative Analytical Guide

Topic: Validating the structure of 3-Bromo-4-methoxypyridine-2-carboxylic acid reaction products Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the 3-bromo-4-methoxypyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 3-Bromo-4-methoxypyridine-2-carboxylic acid reaction products Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the 3-bromo-4-methoxypyridine-2-carboxylic acid scaffold is a high-value pharmacophore, particularly for developing kinase inhibitors and peptidomimetics.[1] Its trisubstituted pyridine core offers three distinct vectors for diversification: the carboxylic acid (C2) for amidation, the bromine (C3) for cross-coupling, and the methoxy group (C4) for nucleophilic displacement.

However, this density of functional groups creates significant challenges in structural validation.[1] Regioisomeric byproducts (e.g., protodecarboxylation, C4-displacement vs. C3-coupling) often co-elute in standard LC-MS workflows and exhibit ambiguous 1D NMR signatures.[1]

This guide compares the performance of Standard High-Throughput QC against Definitive Structural Elucidation workflows. We provide experimental protocols to resolve the specific regiochemical ambiguities inherent to this scaffold.

Part 1: The Challenge – Regiochemical Ambiguity

When reacting 3-bromo-4-methoxypyridine-2-carboxylic acid (Structure 1 ), three primary failure modes mimic the desired product or create difficult-to-separate isomers:

  • Protodecarboxylation: Loss of the C2-COOH moiety during heated metal-catalyzed cross-couplings.[1]

  • Regio-scrambling (SnAr): Nucleophilic attack at C4 (displacing -OMe) competing with C3-Pd oxidative addition.[1]

  • N-Oxidation: Unintended oxidation of the pyridine nitrogen during oxidative workups.[1]

Visualizing the Problem Space

The following diagram maps the structural divergence pathways that necessitate rigorous validation.

ReactionPathways Figure 1: Structural divergence pathways for 3-bromo-4-methoxypyridine-2-carboxylic acid. Start Starting Scaffold 3-Bromo-4-methoxypyridine- 2-carboxylic acid Target Target Product (e.g., C3-Aryl Derivative) Start->Target Suzuki Coupling (C3-Br) Impurity1 Impurity A (Protodecarboxylation) Start->Impurity1 Thermal Decarboxylation Impurity2 Impurity B (C4-SnAr Displacement) Start->Impurity2 Nucleophilic Attack at C4 Impurity3 Impurity C (N-Oxide) Target->Impurity3 Oxidation

[1]

Part 2: Comparative Analysis of Validation Workflows

We evaluated two validation strategies. Method A represents the industry standard for library generation (speed-focused).[1] Method B is the rigorous standard for lead optimization (accuracy-focused).[1]

Comparison Table: Performance Metrics
FeatureMethod A: Standard QC Method B: Definitive Elucidation
Techniques UPLC-MS (ESI) + 1D ¹H NMRUPLC-MS + 2D NMR (NOESY/HMBC) + X-Ray
Regio-Resolution Low. Cannot distinguish N-oxide or some positional isomers.[1]High. Unambiguously assigns C3 vs C4 substitution.
Throughput 10-15 mins per sample.4-24 hours per sample.
Sample Req. < 1 mg5-20 mg (Crystal required for X-ray).[1]
Blind Spots Decarboxylation (if mass is similar to byproducts), Regioisomers.[1]None.
Recommendation Initial screening / Crude reaction monitoring.Final compound validation / Scale-up.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Definitive" NMR Validation System

Use this protocol when the exact position of the substituent (C3 vs C4) is .[1]

Objective: Confirm C3-arylation (Suzuki product) and rule out C4-displacement.

Materials:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ for solubility of carboxylic acids).[1]

  • Instrument: 500 MHz NMR or higher.[1]

Step-by-Step Workflow:

  • 1D ¹H NMR Acquisition:

    • Focus Region: 8.0 – 8.6 ppm (Aromatic Pyridine Protons).[1]

    • Diagnostic Signal: In the starting material, H5 and H6 appear as doublets (

      
      ).[1]
      
    • Validation Check: If the C3-Br is substituted, H5 and H6 must remain as doublets.[1] If C4-OMe is displaced (SnAr), the symmetry changes, often collapsing H5/H6 coupling patterns or shifting the OMe singlet (3.9 ppm) significantly.

  • 1D ¹³C NMR (APT/DEPT):

    • Look for the C2-COOH carbonyl carbon signal around 165-170 ppm .[1]

    • Failure Mode: Absence of this peak indicates decarboxylation (Impurity A).[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) – The Critical Step:

    • Set optimization for long-range coupling (

      
      ).
      
    • The Test: Look for a correlation between the C2-Carbonyl carbon and the new Aryl protons .

    • Interpretation:

      • Correlation Observed: The Aryl group is at C3 (3-bond distance from C2-COOH).[1] (PASS)

      • No Correlation: The Aryl group is likely at C4 or elsewhere.[1] (FAIL)

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • The Test: Irradiate the Methoxy methyl protons (~3.9 ppm).[1]

    • Interpretation: You should see an NOE enhancement of the H5 pyridine proton .[1] If you substituted at C3, you may also see NOE between the Methoxy group and the new Aryl ring protons.

Protocol 2: X-Ray Crystallography (The "Gold Standard")

Required when NMR data is ambiguous due to rotamers or overlapping peaks.[1]

  • Crystallization: Dissolve 10 mg of product in hot methanol. Add water dropwise until turbid.[1] Allow to cool slowly to RT, then 4°C.

  • Data Collection: Collect on a diffractometer (e.g., Bruker D8 Quest) using Mo-Kα radiation.[1]

  • Refinement: Solve structure using Direct Methods (SHELXT). Look specifically for the C-Br bond length (if starting material) vs C-C bond length (Suzuki product).[1]

Part 4: Decision Logic for Scientists

Use this flowchart to select the appropriate validation path for your synthesis campaign.

ValidationLogic Figure 2: Validation Decision Tree for 3-Bromo-4-methoxypyridine derivatives. Start Synthesized Product (Crude/Isolated) LCMS Step 1: UPLC-MS (Check m/z) Start->LCMS MassMatch Mass Matches? LCMS->MassMatch FailMass Discard/Reprocess (Check Decarboxylation) MassMatch->FailMass No PassMass Step 2: 1H NMR (DMSO-d6) MassMatch->PassMass Yes Ambiguity Ambiguous Region? (Overlapping H5/H6) PassMass->Ambiguity Standard Release Compound (Method A Validated) Ambiguity->Standard No Advanced Step 3: 2D NMR (HMBC) Focus: C2-COOH -> C3-Aryl Ambiguity->Advanced Yes Result Correlations Confirm Regiochemistry? Advanced->Result Crystal Step 4: X-Ray Crystallography Result->Crystal No/Unclear Final Validated Structure Result->Final Yes Crystal->Final

References
  • PubChem. 3-Bromo-4-methoxypyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of 3-bromo-5-methoxypyridine derivatives (Supporting Info).[1] Chem. Commun., 2011.[1][2] Available at: [Link]

  • Beilstein Journals. NMR data for brominated methoxypyridines. Beilstein J. Org.[1] Chem. Available at: [Link]

  • MDPI. Regioselectivity in Lithiation and Bromination of Heterocycles. Molecules, 2021.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Bromo-4-methoxypyridine-2-carboxylic acid

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The proper handling and disposal of specialized reagents like...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The proper handling and disposal of specialized reagents like 3-Bromo-4-methoxypyridine-2-carboxylic acid are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide moves beyond a simple checklist, offering a procedural and logical framework for the disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these rigorous disposal protocols stems from the compound's chemical nature. As a halogenated pyridine derivative, it is classified as a hazardous waste, primarily due to its potential for environmental persistence and aquatic toxicity.[1][2] Improper disposal can lead to long-term environmental contamination and harm to ecosystems. Therefore, all materials contaminated with this substance must be handled as hazardous waste and disposed of through a licensed chemical destruction facility.[1][2]

Chemical Profile and Hazard Summary

A thorough understanding of the compound's properties is the foundation of safe handling and disposal.

PropertyDataSource(s)
Molecular Formula C₇H₆BrNO₃[3]
Appearance Off-white to brown solid[4]
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2/2A), May cause respiratory irritation (STOT SE 3)[5][6][7]
Disposal Classification Halogenated Organic Hazardous Waste[1][8][9]
Primary Disposal Route Licensed Chemical Incineration[1][2][8]
Incompatible Materials Strong oxidizing agents, Amines[4][5]

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before any handling or disposal begins, ensuring personal and environmental safety is the critical first step. The following PPE is mandatory when working with 3-Bromo-4-methoxypyridine-2-carboxylic acid to prevent accidental exposure.

1.1. Engineering Controls: All handling, including weighing, solution preparation, and waste packaging, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[10][11][12]

1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required to provide a complete seal around the eyes.[10]

  • Hand Protection: Due to the poor resistance of standard nitrile and latex gloves to pyridine-based compounds, more robust glove selection is necessary for extended contact.[13][14]

    • For Incidental Splash Contact: Double-gloving with standard nitrile gloves is acceptable, but gloves must be removed and replaced immediately upon any contamination.[12][15]

    • For Extensive Handling/Cleanup: Butyl rubber or Viton® gloves are recommended for their superior resistance to pyridine and related chemicals.[10][16]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[10]

  • Respiratory Protection: Not typically required when work is performed within a certified fume hood. In the event of a large spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10][12]

Part 2: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a compliant laboratory waste management program. Mixing incompatible waste streams can create dangerous reactions and significantly increase disposal costs.

Causality: 3-Bromo-4-methoxypyridine-2-carboxylic acid is a halogenated organic compound .[9] Under U.S. Environmental Protection Agency (EPA) regulations, halogenated organic wastes are subject to specific treatment standards and are prohibited from land disposal without proper treatment, typically high-temperature incineration.[8][17][18][19] Mixing this waste with non-halogenated streams contaminates the entire container, forcing the entire volume to be disposed of under the more stringent and costly halogenated waste protocol.

Step-by-Step Segregation Procedure:

  • Identify: Clearly label a dedicated hazardous waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Segregate:

    • Solid Waste: Place all contaminated solids, including unused reagent, contaminated paper towels, absorbent pads, and weighing papers, into the designated solid waste container.[11]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated organic waste streams.[9]

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container destined for incineration.[11]

  • Contain: Keep the hazardous waste container tightly closed when not in use.[4][20] Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[12]

  • Label: Ensure the container is accurately labeled with the full chemical name of all constituents and their approximate concentrations.

  • Dispose: Contact your institution's EHS department for pickup and disposal in accordance with all local, state, and federal regulations.[5][10][20] Do not pour this chemical or its solutions down the drain under any circumstances.[2][21]

Part 3: Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

3.1. Small Spill Cleanup (Inside a Fume Hood):

  • Ensure appropriate PPE is worn, including double-gloving.[12]

  • Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][22]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated "Halogenated Organic Solid Waste" container.[23]

  • Wipe the spill area with soap and water, using paper towels.[11] Place the contaminated towels into the same waste container.

  • Seal the waste container and arrange for pickup.

3.2. Decontamination:

  • Work Surfaces: Thoroughly clean all surfaces where the chemical was handled with soap and water.[11]

  • Reusable Glassware: Reusable glassware can be decontaminated by soaking in a suitable cleaning solution or, if appropriate, rinsed with a small amount of compatible solvent (which must then be collected as hazardous waste). For some bromo-compounds, soaking in a 10% bleach solution for 24 hours can be effective, but this should be verified for compatibility to avoid unwanted reactions.[11]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from activities involving 3-Bromo-4-methoxypyridine-2-carboxylic acid.

Caption: Decision tree for proper segregation and disposal of waste.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Sodium bromide. Retrieved from [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2022). Bromine: incident management. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]

  • California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

Sources

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